Sulazuril

Vue d'ensemble

Description

Sulazuril is a chemical compound that belongs to the triazine group of compounds. It is used in veterinary medicine as an anti-protozoal agent to treat coccidiosis in animals. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing diarrhea, weight loss, and sometimes death. Sulazuril is known to have a high efficacy against coccidian parasites and has been extensively researched for its mechanism of action and physiological effects.

Mécanisme D'action

The exact mechanism of action of sulazuril is not fully understood, but it is believed to work by inhibiting the metabolism of the parasite. Sulazuril is known to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the parasite. This leads to the death of the parasite and the resolution of the infection.

Effets Biochimiques Et Physiologiques

Sulazuril has been shown to have a low toxicity profile in animals and is generally well-tolerated. Studies have shown that sulazuril is rapidly absorbed after oral administration and reaches peak plasma concentrations within 24 hours. Sulazuril is metabolized in the liver and excreted in the urine and feces.

Avantages Et Limitations Des Expériences En Laboratoire

Sulazuril has several advantages for use in laboratory experiments. It has a high efficacy against coccidian parasites and can be administered orally, making it easy to use in animal models. Sulazuril has a low toxicity profile and is generally well-tolerated, making it a safe option for use in animals. However, sulazuril may not be effective against all types of protozoal parasites, and resistance to the drug has been reported in some cases.

Orientations Futures

There are several future directions for research on sulazuril. One area of interest is the development of new formulations of sulazuril that may improve its efficacy against coccidian parasites. Another area of interest is the study of sulazuril's mechanism of action and its potential use in the treatment of other protozoal infections. Further research is also needed to understand the long-term effects of sulazuril use in animals and its potential impact on the environment.

Applications De Recherche Scientifique

Sulazuril has been extensively researched for its anti-coccidial activity in animals. Studies have shown that sulazuril is highly effective against coccidian parasites, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Sulazuril has also been tested for its efficacy against other protozoal parasites, including Toxoplasma gondii and Neospora caninum.

Propriétés

Numéro CAS |

108258-89-5 |

|---|---|

Nom du produit |

Sulazuril |

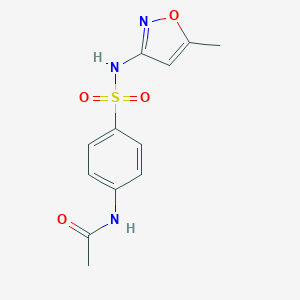

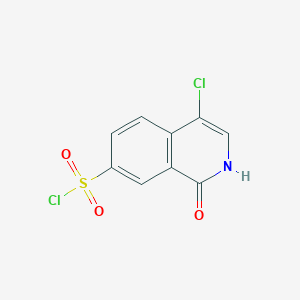

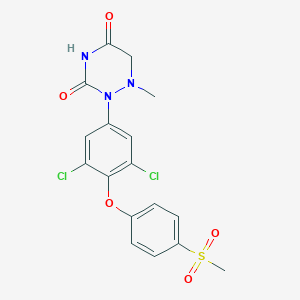

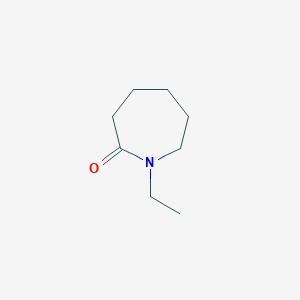

Formule moléculaire |

C17H15Cl2N3O5S |

Poids moléculaire |

444.3 g/mol |

Nom IUPAC |

2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione |

InChI |

InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24) |

Clé InChI |

AQAZEGOUFUGKBP-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |

SMILES canonique |

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |

Autres numéros CAS |

108258-89-5 |

Synonymes |

2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione Hoe 092 V Hoe-092 V Hoe-092V |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)